(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid
Description
(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid (CAS: 1107064-09-4) is a boronic acid derivative featuring a seven-membered 1,5-benzodioxepin ring system fused to a benzene core. The compound is characterized by a partially saturated dioxepin ring (oxygen atoms at positions 1 and 5) and a boronic acid group at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, drug design, and as enzyme inhibitors due to their reversible interactions with biological targets .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4,11-12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVUENZZYXXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCCCO2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid typically involves the formation of the benzodioxepin ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the benzodioxepin ring. For example, the reaction of catechol with formaldehyde can yield the benzodioxepin structure. Subsequent borylation reactions, such as the use of boronic acid derivatives or boron tribromide, can introduce the boronic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its role in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to other dihydroheterocyclic boronic acids, differing in ring size, substituents, and electronic effects:
Physicochemical Properties
Biological Activity
(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| CAS Number | 1107064-09-4 |
| Molecular Formula | C9H11BO4 |
| Molecular Weight | 193.99 g/mol |
| IUPAC Name | 3,4-dihydro-2H-benzodioxepin-6-ylboronic acid |
| PubChem CID | 23005328 |
The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. This compound specifically interacts with enzymes and proteins involved in cellular signaling and metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that this compound exhibits inhibitory effects on cancer cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies demonstrated a significant reduction in the viability of cancer cell lines when treated with this compound.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines revealed the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
These results suggest that this compound has potent anticancer activity across different types of cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may play a role in protecting dopaminergic neurons from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Parkinson's disease.
Mechanism of Neuroprotection
The neuroprotective effects are thought to arise from the activation of the NURR-1 nuclear receptor, which is crucial for the development and maintenance of dopaminergic neurons. By modulating this receptor's activity, this compound may enhance neuronal survival under stress conditions.
Q & A
Q. What are the key considerations when synthesizing (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid to ensure purity and yield?
Synthesis of this boronic acid derivative requires careful optimization of reaction conditions, such as temperature, solvent selection, and catalyst use. For example, aromatic boronic acids are often synthesized via Suzuki-Miyaura coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) are critical for cross-coupling efficiency . Purification challenges arise due to boronic acids’ propensity to form boroxines; thus, derivatization into stable esters (e.g., pinacol boronic esters) is recommended prior to multi-step synthesis . Post-synthesis, techniques like HPLC with reverse-phase columns can isolate the compound, while NMR and mass spectrometry confirm structural integrity .
Q. How can NMR and X-ray crystallography be employed to characterize the structure of this boronic acid derivative?
- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions. The boron-bound carbon may exhibit splitting due to coupling with the quadrupolar boron nucleus (³J coupling ~3–5 Hz). ¹¹B NMR can directly assess boron hybridization and coordination state (e.g., trigonal vs. tetrahedral) .
- X-ray crystallography : Resolves the spatial arrangement of the benzodioxepin ring and boronic acid moiety. For example, bond angles around boron (e.g., 120° for sp² hybridization) and dihedral angles of the dioxepin ring are critical for understanding reactivity .
Advanced Research Questions
Q. How do buffer conditions influence the selectivity of this boronic acid in glycoprotein capture assays?
Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity in glycoprotein binding. Studies show that adjusting buffer pH and ionic strength minimizes these effects. For instance, at pH ≥ 8.5, the boronic acid exists in its tetrahedral anionic form (pKa ~7.6), enhancing diol-binding affinity. However, high salt concentrations (e.g., 150 mM NaCl) reduce non-specific protein adsorption . A comparative study of RNase A (non-glycosylated) vs. RNase B (glycosylated) demonstrated that optimized Tris-buffered saline (pH 8.5) increased selectivity by 15-fold .
Q. What methodological approaches mitigate boroxine formation during MALDI-MS analysis of boronic acid-containing peptides?
Boroxine formation (dehydration/trimerization) can obscure molecular ion detection. Two strategies are effective:
- In situ derivatization : Adding diols (e.g., 2,3-butanediol) or sugars (e.g., D-fructose) forms cyclic boronic esters, preventing trimerization. For example, using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix promotes esterification, yielding stable adducts detectable as [M+DHB-H₂O]⁺ ions .
- Ortho-substitution : Introducing an ortho-amino methyl group stabilizes the boronic acid via intramolecular B–N coordination, as seen in peptide boronolectin libraries .
Q. What kinetic parameters govern the binding of this boronic acid with diol-containing biomolecules, and how are they measured?
Binding kinetics are critical for real-time sensor applications. Using stopped-flow fluorescence, the association rate constant (kon) and dissociation rate constant (koff) can be quantified. For example:
| Sugar | kon (M⁻¹s⁻¹) | Kd (µM) |
|---|---|---|
| D-Fructose | 1.2 × 10³ | 220 |
| D-Glucose | 4.5 × 10² | 1,100 |
| Data adapted from . | ||
| The kon values correlate with thermodynamic affinity, indicating that faster association drives stronger binding . |
Q. How can computational methods guide the rational design of boronic acid-based biosensors for Gram-positive bacteria?
Machine learning algorithms (e.g., k-means clustering) analyze chemical diversity in boronic acid libraries. Principal component analysis (PCA) of 5,136 aryl boronic acids identified key descriptors (e.g., polar surface area, logP) for optimizing bacterial targeting. For Gram-positive bacteria, boronic acids with high diol-binding affinity (e.g., those with electron-withdrawing substituents) showed 3-fold stronger fluorescence signal in carbon-dot-based sensors compared to Gram-negative strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
